2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
Benzimidazole derivatives are known to have a wide range of biological activities. They can interact with various enzymes and receptors in the body due to their structural similarity to natural biomolecules .
Mode of action
Benzimidazole derivatives often work by mimicking the structure of biomolecules, allowing them to bind to enzymes and receptors and alter their function .
Biochemical pathways
Without specific information on “N’-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1H-benzimidazol-2-yl)acetohydrazide”, it’s hard to say which biochemical pathways it might affect. Benzimidazole derivatives can affect a variety of pathways depending on their specific structure and target .
Pharmacokinetics
These properties can vary widely among benzimidazole derivatives and are influenced by factors such as the compound’s structure and the patient’s physiology .
Result of action
Benzimidazole derivatives can have a variety of effects depending on their specific targets .
Action environment
The action, efficacy, and stability of “N’-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1H-benzimidazol-2-yl)acetohydrazide” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s structure, its ability to reach its target, and its interactions with its target .
Biologische Aktivität
2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide, with the CAS number 539806-70-7, is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, owing to the diverse biological activities exhibited by benzimidazole and its derivatives.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzimidazole core, which is known for its ability to interact with various biological targets. The molecular formula is C19H18N4O2 with a molecular weight of 334.4 g/mol. The presence of hydroxyl and propenyl groups enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Properties
Benzimidazole derivatives, including this compound, have been extensively studied for their anticancer properties. They exhibit mechanisms such as:
- Topoisomerase Inhibition : Benzimidazole compounds can inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- DNA Intercalation : The ability of these compounds to intercalate into DNA can disrupt the replication process, further contributing to their anticancer effects .
Antimicrobial Activity
Research has shown that benzimidazole derivatives possess significant antimicrobial properties. They have been reported to be effective against various bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
Some studies indicate that compounds with a benzimidazole structure can exhibit anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a key role in disease progression, such as cancer and chronic inflammatory diseases.
Research Findings
Recent studies have highlighted the pharmacological profile of benzimidazole derivatives:
- In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and colon cancer (HT29) cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents.
- Mechanistic Studies : Mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth compared to control groups. Histopathological examinations confirmed reduced cell proliferation and increased apoptosis in treated tumors.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Breast Cancer Treatment
A study conducted on MDA-MB-231 cells treated with the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-6-13-7-5-8-14(19(13)25)12-20-23-18(24)11-17-21-15-9-3-4-10-16(15)22-17/h2-5,7-10,12,25H,1,6,11H2,(H,21,22)(H,23,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJIVFHFZELEL-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.